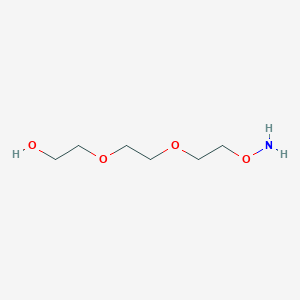

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol

Description

Historical Context and Evolution of Aminooxy Chemistry

The utility of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol is deeply rooted in the development of aminooxy chemistry and the advent of polyethylene (B3416737) glycol (PEG) as a versatile scaffold.

The unique reactivity of the aminooxy group (–O–NH₂) is central to its utility. A key feature of this functional group is its enhanced nucleophilicity compared to a standard amine, a phenomenon first described in 1960 by Jencks and Carriuolo and later termed the "alpha effect" by Edwards and Pearson in 1962. nih.govaxispharm.com This effect is attributed to the presence of a lone pair of electrons on the oxygen atom adjacent to the nucleophilic nitrogen.

The most significant reaction of the aminooxy group is its chemoselective ligation with aldehydes and ketones to form a stable oxime bond. pharmaffiliates.comglycomindsynth.combiosynth.com This reaction, often categorized as a "click chemistry" reaction, is highly efficient and can be performed under mild, aqueous conditions, making it ideal for biological applications. glycomindsynth.com The resulting oxime linkage is significantly more stable towards hydrolysis than the imine bonds formed from the reaction of primary amines with carbonyls. pharmaffiliates.com

Poly(ethylene glycol) (PEG) and its shorter-chain oligomers were first synthesized in the mid-19th century by chemists A.V. Lourenço and Charles Adolphe Wurtz. broadpharm.com However, their widespread use in chemical synthesis and biomedical applications began much later. The first commercial PEG product, CARBOWAX, was introduced in 1940. broadpharm.com

A pivotal moment in the application of PEG scaffolds was the development of "PEGylation" in the 1970s, pioneered by Frank Davis. broadpharm.com This process involves the covalent attachment of PEG chains to proteins and other biomolecules to improve their solubility, stability, and pharmacokinetic profiles. broadpharm.com The synthesis of well-defined oligo(ethylene glycol) chains allows for precise control over the length and properties of these scaffolds. interchim.frbroadpharm.comnbinno.com

Significance of Multifunctional Linkers in Modern Organic and Materials Science

Multifunctional linkers, such as this compound, are molecules that possess two or more different reactive functional groups. They serve as molecular bridges to connect different chemical entities, enabling the construction of complex architectures with tailored properties.

Aminooxy-terminated oligoethers are highly valued as versatile building blocks due to the specific and reliable reactivity of the aminooxy group. nbinno.comaxispharm.com This functional group's ability to selectively react with aldehydes and ketones to form a stable oxime linkage is a cornerstone of its utility in bioconjugation and materials science. google.comgoogle.com This chemoselective reaction allows for the precise and directed assembly of molecules without the need for protecting groups on other functionalities, simplifying synthetic schemes.

The oligo(ethylene glycol) backbone of this compound imparts several crucial advantages. The polyether structure is highly hydrophilic, which significantly enhances the aqueous solubility of molecules to which it is attached. nih.govaxispharm.compharmaffiliates.com This is particularly important in biological applications where solubility in aqueous media is paramount.

Furthermore, the PEG chain is known for its biocompatibility and low immunogenicity, meaning it is well-tolerated in biological systems and does not typically elicit an immune response. nih.govinterchim.fr The flexibility of the polyether chain also provides conformational freedom, which can improve the accessibility of the conjugated molecules to their biological targets. nih.gov

Overview of Key Applications of this compound and Related Analogues

The unique combination of an aminooxy group, a hydroxyl group, and a hydrophilic PEG spacer makes this compound (also known as Aminooxy-PEG3-alcohol) and its analogues valuable reagents in several areas of research.

These heterobifunctional linkers are extensively used in bioconjugation to attach molecules to proteins, peptides, and other biomolecules. axispharm.combroadpharm.combroadpharm.com The aminooxy end can be used to target aldehyde or ketone groups, which can be introduced into biomolecules either chemically or enzymatically, to form stable oxime linkages. broadpharm.combroadpharm.comaxispharm.com The hydroxyl end provides a secondary site for further modification or attachment to other molecules or surfaces. broadpharm.comnbinno.com

In drug delivery , these linkers are employed to construct antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets specific cells, such as cancer cells. axispharm.com The PEG spacer enhances the solubility and stability of the conjugate. axispharm.cominterchim.frnbinno.com

Aminooxy-terminated PEG derivatives are also crucial in materials science for the creation of hydrogels and the modification of surfaces. nih.govinterchim.fr By reacting with di- or multi-functional aldehyde or ketone crosslinkers, they can form hydrogel networks with applications in cell culture and tissue engineering. nih.gov When grafted onto surfaces, they can improve biocompatibility and reduce non-specific protein adsorption. axispharm.com

Scope and Objectives of Academic Research Pertaining to this Specific Compound

Academic research focused on this compound, often referred to as an aminooxy-PEG3-alcohol, is primarily driven by its utility as a hydrophilic linker in the construction of complex biomolecular conjugates. The overarching objective is to leverage its distinct chemical features to advance methodologies in drug delivery, diagnostics, and fundamental chemical biology.

A significant area of investigation involves the use of this compound in the development of antibody-drug conjugates (ADCs). The key objectives in this context are:

To enhance the therapeutic index of ADCs: Researchers aim to use the hydrophilic PEG spacer of the linker to mitigate the aggregation often caused by conjugating hydrophobic drug molecules to an antibody. nih.govresearchgate.net This allows for a higher drug-to-antibody ratio (DAR) without compromising the stability and solubility of the resulting ADC. nih.govnih.gov

To improve pharmacokinetic properties: The hydrophilic nature of the linker is studied for its potential to improve the in vivo performance and stability of ADCs. nih.govfrontiersin.org Research objectives include assessing how the linker affects the circulatory half-life and biodistribution of the conjugate.

To overcome multidrug resistance: A specific goal is to design ADCs that can circumvent mechanisms of multidrug resistance in cancer cells, thereby improving the efficacy of the cytotoxic payload. researchgate.netpatsnap.com

In the broader context of bioconjugation and chemical biology, the research objectives for utilizing this compound include:

Developing versatile bioconjugation strategies: The aminooxy group's ability to react specifically with aldehydes and ketones to form stable oxime bonds is a central focus. broadpharm.com Research aims to exploit this chemoselective ligation for the precise and controlled assembly of proteins, peptides, and other biomolecules with various labels or functional moieties.

Synthesizing novel research tools: The compound serves as a fundamental building block for creating more complex molecules with tailored functionalities for research purposes. nbinno.com This includes its use in the synthesis of probes for studying biological processes and in the development of novel drug delivery systems. nbinno.com

Investigating structure-activity relationships: Academic studies often focus on how the length and composition of the PEG linker influence the properties of the final conjugate. The objective is to understand how variations in the linker structure impact factors like solubility, stability, and biological activity, which is crucial for rational drug design. springernature.com

The following interactive data table summarizes the key chemical properties of this compound.

| Property | Value |

| CAS Number | 313390-53-3 |

| Molecular Formula | C6H15NO4 |

| Molecular Weight | 165.19 g/mol |

| Synonyms | 2-[2-(2-aminooxyethoxy)ethoxy]ethanol |

| Purity | 98% |

| Storage Temperature | 2-8°C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15NO4 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-[2-(2-aminooxyethoxy)ethoxy]ethanol |

InChI |

InChI=1S/C6H15NO4/c7-11-6-5-10-4-3-9-2-1-8/h8H,1-7H2 |

InChI Key |

OCGHRVOCEMHDGM-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCON)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 2 Aminooxy Ethoxy Ethoxy Ethan 1 Ol and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Oligoether Aminooxy Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol, the primary disconnection points are the C-O and N-O bonds within the oligoether chain and at the aminooxy terminus.

The most logical disconnection is at the aminooxy group (R-O-NH2), which suggests a precursor with a good leaving group that can be displaced by an aminooxy nucleophile or a protected equivalent. This leads to two main synthons: an electrophilic oligoethylene glycol fragment and a nucleophilic aminooxy source. The ether linkages within the oligoethylene glycol backbone are typically stable and formed during the synthesis of the starting materials, thus disconnections at these points are less common.

A key consideration in the retrosynthesis is the protection of the hydroxyl and aminooxy functionalities to prevent side reactions. The aminooxy group is often introduced using a protected form, such as N-hydroxyphthalimide or a Boc-protected hydroxylamine (B1172632), which can be deprotected in the final steps of the synthesis.

Conventional Synthetic Approaches to Aminooxy-Terminated Ethers

Conventional methods for synthesizing aminooxy-terminated ethers rely on well-established organic reactions, including nucleophilic substitution and the use of protecting groups.

Strategies Involving Nucleophilic Substitution on Halogenated Oligoethers

A common and straightforward approach involves the nucleophilic substitution of a halogenated oligoether with an aminooxy precursor. This method, an adaptation of the Williamson ether synthesis, is effective for creating the C-O-N linkage. libretexts.orgmasterorganicchemistry.comlibretexts.org

The synthesis typically begins with a commercially available oligoethylene glycol, which is first halogenated, often converting a terminal hydroxyl group into a bromide or chloride. This halogenated intermediate then reacts with a protected aminooxy nucleophile, such as N-hydroxyphthalimide. The phthalimide (B116566) protecting group can then be removed by hydrazinolysis to yield the desired aminooxy-terminated ether.

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

| 1 | HO-(CH2CH2O)3-H | Thionyl chloride or similar | - | Cl-(CH2CH2O)3-H |

| 2 | Cl-(CH2CH2O)3-H | N-hydroxyphthalimide | Base (e.g., K2CO3) | PhthN-O-(CH2CH2O)3-H |

| 3 | PhthN-O-(CH2CH2O)3-H | Hydrazine | - | H2N-O-(CH2CH2O)3-H |

Synthesis via Hydroxylamine Derivatives and Protecting Group Chemistry

This strategy utilizes hydroxylamine derivatives, often with protecting groups, to introduce the aminooxy functionality. researchgate.netresearchgate.net Protecting the reactive aminooxy group is crucial to prevent unwanted side reactions during the synthesis. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the aminooxy moiety.

The synthesis can proceed by reacting a suitable oligoethylene glycol derivative, activated with a leaving group like a tosylate or mesylate, with a Boc-protected hydroxylamine in the presence of a base. The Boc group can be subsequently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free aminooxy group. nih.gov

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

| 1 | HO-(CH2CH2O)3-H | Tosyl chloride | Pyridine | TsO-(CH2CH2O)3-H |

| 2 | TsO-(CH2CH2O)3-H | Boc-NHOH | Base (e.g., NaH) | Boc-NHO-(CH2CH2O)3-H |

| 3 | Boc-NHO-(CH2CH2O)3-H | Trifluoroacetic acid (TFA) | - | H2N-O-(CH2CH2O)3-H |

Multi-Step Conversions from Commercially Available Poly(ethylene glycol) Derivatives

Longer aminooxy-terminated oligoethers can be synthesized from commercially available poly(ethylene glycol) (PEG) derivatives. google.com These methods often involve modification of the terminal groups of the PEG chain.

For instance, a monomethyl ether of PEG can be functionalized at its hydroxyl terminus. The hydroxyl group can be converted to a good leaving group, followed by nucleophilic substitution with a protected aminooxy species. Alternatively, a diol PEG can be selectively protected at one end, allowing for the modification of the other terminus. A common precursor, 2-[2-(2-chloroethoxy)ethoxy]ethanol, can be converted to the corresponding azide (B81097), which is then reduced to the amine. chemicalbook.comchemicalbook.com While this yields an aminoethoxy derivative, further steps would be required to obtain the aminooxy functionality.

A documented synthesis of a related compound, [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), starts from 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com The chloride is converted to a phthalimido derivative, which is then oxidized to the carboxylic acid, and finally, the phthalimide is removed. google.com A similar strategy could be adapted to synthesize the target alcohol.

Advanced and Efficient Synthetic Strategies

More advanced synthetic methods aim to provide better control over the molecular weight and structure of aminooxy-functionalized polymers.

Atom Transfer Radical Polymerization (ATRP) for Aminooxy End-Functionalized Polymers

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. acs.orgcmu.edu This method can be employed to create polymers with an aminooxy group at one end by using a functional initiator. acs.orgacs.org

An initiator containing a protected aminooxy group is synthesized first. This initiator is then used to polymerize monomers like (meth)acrylates. acs.orgacs.org The resulting polymer will have the protected aminooxy group at its α-terminus. Deprotection in the final step yields the aminooxy-functionalized polymer. This approach is particularly useful for creating well-defined polymer-protein conjugates. acs.orgresearchgate.net

| Step | Description | Key Components |

| 1 | Synthesis of Initiator | A compound with a polymerizable group and a protected aminooxy moiety (e.g., Boc-protected). |

| 2 | Polymerization | Monomer (e.g., PEG-methacrylate), initiator, catalyst (e.g., copper complex), ligand. |

| 3 | Deprotection | Removal of the protecting group (e.g., TFA for Boc) to expose the aminooxy functionality. |

This method offers a high degree of control over the final polymer structure, which is advantageous for applications requiring precise linker lengths and functionalities. nih.gov

Chemo- and Regioselective Functionalization Techniques

The primary challenge in synthesizing this compound lies in the selective functionalization of one hydroxyl group of the symmetric precursor, triethylene glycol. Chemo- and regioselective strategies are therefore crucial to prevent the formation of disubstituted byproducts and to ensure that the aminooxy group is introduced at the desired terminus.

A prominent and versatile method for achieving selective functionalization of poly(ethylene glycol) (PEG) terminal hydroxyl groups is the Mitsunobu reaction. elsevierpure.comnih.gov This reaction allows for the conversion of a primary alcohol to a variety of functional groups, including those that can serve as precursors to the aminooxy moiety, under mild conditions. nih.gov For the synthesis of the target compound, triethylene glycol can be reacted with a suitable nitrogen-containing nucleophile, such as N-hydroxyphthalimide, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govnih.gov The reaction proceeds with the inversion of stereochemistry, although this is not relevant for the achiral triethylene glycol backbone. A key advantage of the Mitsunobu reaction is that it can be performed in a single step without detrimental effects on the integrity of the polyether chain. nih.gov Subsequent hydrazinolysis of the resulting phthalimide intermediate yields the desired aminooxy functionality. nih.gov

To achieve monoselectivity, the reaction stoichiometry is carefully controlled, typically by using a slight excess of the diol relative to the other reagents. This statistical approach favors the formation of the mono-functionalized product.

Another strategy involves the initial monotosylation of triethylene glycol. mdpi.com By reacting triethylene glycol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base, a monot-tosylated intermediate is formed. The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution with an aminooxy precursor. This method provides a versatile route to a range of heterobifunctional PEG derivatives. mdpi.com

Enzymatic catalysis offers a highly selective and green alternative for the functionalization of polyols. mdpi.com Lipases, for example, can catalyze transesterification reactions in a stepwise manner, allowing for the selective formation of mono-functionalized products. mdpi.com While direct enzymatic introduction of an aminooxy group is not commonly reported, enzymes could be used to introduce a functional group that can be subsequently converted to the aminooxy moiety. For instance, a lipase (B570770) could catalyze the mono-acylation of triethylene glycol, followed by chemical steps to transform the ester into the desired aminooxy group. The use of biocatalysts can lead to high regioselectivity under mild, solvent-free (bulk) conditions. mdpi.com

The table below summarizes key chemo- and regioselective functionalization techniques.

| Technique | Reagents | Key Features | Reference |

| Mitsunobu Reaction | N-hydroxyphthalimide, PPh₃, DIAD/DEAD | Mild conditions, single step, versatile for various functional groups. | nih.govnih.gov |

| Monotosylation | p-Toluenesulfonyl chloride (TsCl), base | Forms a versatile intermediate with a good leaving group for subsequent substitution. | mdpi.com |

| Enzymatic Catalysis | Lipase (e.g., Candida antarctica Lipase B), acyl donor | High regioselectivity, mild and green conditions, can be performed solvent-free. | mdpi.com |

Development of Green Chemistry Approaches for Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of producing this compound, these principles can be applied to various aspects of the synthesis, from the choice of solvents and reagents to the energy efficiency of the reactions.

Biocatalysis, as mentioned in the previous section, is a cornerstone of green chemistry. The use of enzymes, such as lipases or aldolases, can replace traditional chemical catalysts, often leading to higher selectivity, milder reaction conditions (ambient temperature and pressure), and reduced waste generation. mdpi.comnih.gov For instance, a three-component enzymatic strategy for the stereoselective synthesis of amino-polyols has been developed, combining aldol (B89426) reactions and reductive aminations. nih.gov While not directly applied to the target molecule, this demonstrates the potential of enzymatic cascades in creating complex functionalized polyols from simple precursors in a green manner.

Another approach involves the use of alternative, less hazardous reagents. For example, replacing toxic solvents like dichloromethane (B109758) with greener alternatives such as propylene (B89431) carbonate has been explored in liquid chromatography and could be applied to synthetic reaction media. mdpi.com Furthermore, minimizing the use of protecting groups, which add steps and generate waste, is a key principle of green synthesis. Reactions like the direct enzymatic functionalization or a highly selective Mitsunobu reaction can reduce the need for complex protection-deprotection sequences.

The development of flow chemistry processes also contributes to greener production. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, reduced reaction times, and improved safety. This technology can be particularly advantageous for reactions that are exothermic or require precise temperature control.

The table below outlines some green chemistry approaches relevant to the production of polyether aminooxy compounds.

| Green Chemistry Approach | Description | Potential Benefits | Reference |

| Use of Aqueous/Green Solvents | Performing reactions in water or other environmentally benign solvents. | Reduced toxicity and environmental impact, simplified purification. | louisville.edu |

| Biocatalysis/Enzymatic Synthesis | Employing enzymes as catalysts for selective functionalization. | High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. | mdpi.comnih.gov |

| Alternative Reagents and Solvents | Replacing hazardous chemicals with safer alternatives (e.g., propylene carbonate). | Improved safety profile, easier waste disposal. | mdpi.com |

| Flow Chemistry | Utilizing continuous flow reactors for synthesis. | Enhanced reaction control, improved yield and safety, reduced energy consumption. | N/A |

Isolation and Purification Techniques for Polyether Aminooxy Compounds

The purification of this compound is a critical step to ensure high purity, removing unreacted starting materials, reagents, and any di-substituted byproducts. Due to the compound's hydrophilic and polar nature, specialized separation techniques are often required.

Chromatographic Methodologies for Product Purity

Chromatography is a powerful tool for the purification of polar molecules like short-chain PEG derivatives. researchgate.netnih.gov The choice of chromatographic mode depends on the specific properties of the target compound and the impurities to be removed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purification of small molecules. nih.govresearchgate.net In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov For polar compounds that may have limited retention, adjusting the mobile phase composition and using modern column technologies can enhance separation. mdpi.com The retention of PEGylated compounds in RP-HPLC can be influenced by the length of the PEG chain, with longer chains sometimes leading to increased retention. nih.gov Preparative RP-HPLC can be employed for the isolation of pure single homologs of PEG derivatives on a larger scale. mdpi.comfau.de

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of highly polar and hydrophilic compounds that are poorly retained in RP-HPLC. nih.govpolylc.comchromatographyonline.com HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970), or phases bonded with diol, amino, or amide groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. nih.govresearchgate.net Water acts as the strong solvent, and a gradient of increasing water concentration is used to elute the polar analytes. HILIC is an effective alternative for analyzing and purifying compounds like the target molecule. researchgate.netsielc.com

A summary of suitable chromatographic techniques is presented in the table below.

| Chromatographic Technique | Stationary Phase | Mobile Phase Principle | Suitability | Reference |

| Reversed-Phase HPLC (RP-HPLC) | Nonpolar (e.g., C18, C8) | Polar; gradient of increasing organic solvent (e.g., acetonitrile) in water. | Good for separating compounds based on hydrophobicity; can be optimized for polar molecules. | nih.govmdpi.comnih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, diol, amino) | High organic content; gradient of increasing aqueous component. | Excellent for retaining and separating very polar and hydrophilic compounds. | nih.govchromatographyonline.comsielc.com |

| Polystyrene-Divinylbenzene (PS-DVB) Chromatography | PS-DVB beads | Ethanol/water eluents | Effective for preparative scale purification of PEG derivatives with non-toxic solvents. | researchgate.netnih.gov |

Non-Chromatographic Purification Methods

While chromatography is highly effective, non-chromatographic methods can offer advantages in terms of cost, scalability, and avoidance of large solvent volumes, particularly for industrial-scale production.

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. acs.org For a hydrophilic compound like this compound, optimizing the LLE process is crucial. The choice of organic solvent is critical, and for polar analytes, a more polar extraction solvent may be necessary. elementlabsolutions.comchromatographyonline.com

A key strategy to enhance the extraction of hydrophilic compounds from an aqueous phase is the "salting-out" effect. chromatographyonline.comchromatographyonline.com By adding a high concentration of an inorganic salt (e.g., sodium sulfate, sodium chloride) to the aqueous solution, the solubility of the polar organic compound in the aqueous phase is reduced, driving it into the organic phase and improving the extraction efficiency. elementlabsolutions.comresearchgate.netreddit.com The effectiveness of the salting-out effect depends on the nature of the salt and the solute's properties, with the effect generally decreasing with increasing solute polarity. nih.gov

Crystallization can be a highly effective method for purifying compounds, provided that the target molecule is a solid at a convenient temperature and can form a well-defined crystal lattice. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The structure of ethylene (B1197577) glycol and its derivatives has been studied, and they are known to form crystalline structures. aip.orgnih.gov The feasibility of crystallization for this compound would depend on its physical properties and the ability to find an appropriate solvent system that allows for selective crystallization away from its precursors and byproducts.

The table below provides an overview of non-chromatographic purification methods.

| Purification Method | Principle | Key Optimization Parameters | Reference |

| Liquid-Liquid Extraction (LLE) | Partitioning of a solute between two immiscible liquid phases based on solubility. | Choice of organic solvent, pH of the aqueous phase, solvent-to-sample ratio. | acs.orgchromatographyonline.com |

| Salting-Out Extraction | Addition of a salt to the aqueous phase to decrease the solubility of the polar analyte and enhance its partitioning into the organic phase. | Type and concentration of salt (e.g., Na₂SO₄, NaCl). | elementlabsolutions.comchromatographyonline.comchromatographyonline.com |

| Crystallization | Formation of a solid crystalline structure from a solution, leaving impurities behind. | Solvent selection, cooling rate, temperature. | aip.orgnih.gov |

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(2-(2-(aminooxy)ethoxy)ethoxy)ethan-1-ol. Through various NMR experiments, a complete picture of the atomic arrangement and connectivity can be assembled.

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The structure of this compound features several distinct proton environments associated with its ether backbone, the terminal hydroxyl group, and the terminal aminooxy group. The expected chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, leading to downfield shifts for protons on carbons attached to these atoms.

The protons of the ethylene (B1197577) glycol units typically appear as complex multiplets or distinct triplets if coupling is well-resolved. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) and the aminooxy group (-CH₂ONH₂) are expected to have unique chemical shifts. The labile protons of the hydroxyl (-OH) and aminooxy (-NH₂) groups may appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| HO-CH₂ - | ~3.72 | Triplet | 2H |

| -OCH₂ CH₂OH | ~3.65 | Triplet | 2H |

| -OCH₂ CH₂ O- (internal) | ~3.68 | Singlet/Multiplet | 4H |

| -OCH₂ CH₂ONH₂ | ~3.85 | Triplet | 2H |

| -CH₂ -ONH₂ | ~4.10 | Triplet | 2H |

| -ONH₂ | ~5.30 | Broad Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Note: These are predicted values. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically distinct carbon environments and provides information about the type of carbon atom (e.g., alkyl, ether-linked). In this compound, each carbon atom in the polyethylene (B3416737) glycol (PEG)-like backbone is expected to have a distinct chemical shift due to the different terminal functional groups (hydroxyl and aminooxy), which break the symmetry of the molecule. The carbons directly bonded to the electronegative oxygen and nitrogen atoms will resonate at lower field (higher ppm values).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Predicted for CDCl₃ solvent)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₂OH | ~61.5 |

| HOCH₂-C H₂O- | ~72.5 |

| -O-C H₂-C H₂-O- (internal) | ~70.4 |

| -O-C H₂-CH₂ONH₂ | ~70.2 |

| -O-CH₂-C H₂ONH₂ | ~76.0 |

Note: These are predicted values. Actual experimental values may vary.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment establishes the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY would show correlations between the protons of adjacent methylene (B1212753) (-CH₂-) groups. For example, the protons of the HO-CH₂- group would show a cross-peak with the protons of the adjacent -CH₂-O- group. This technique is crucial for tracing the proton-proton network through the ethoxy backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal predicted around 3.72 ppm would show a correlation to the carbon signal predicted at approximately 61.5 ppm, confirming the -CH₂OH terminus.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). This is particularly useful for identifying connectivity across heteroatoms (like oxygen) and for assigning quaternary carbons (though none are present in this molecule). In this molecule, HMBC would show a correlation from the protons on a methylene group to the carbon of the adjacent methylene group across the ether linkage, providing definitive evidence for the -CH₂-O-CH₂- connectivity throughout the molecular backbone.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can also provide structural information based on its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, primarily at the basic nitrogen atom of the aminooxy group, to form the pseudomolecular ion [M+H]⁺. The detection of this ion allows for the direct confirmation of the molecular weight. The theoretical monoisotopic mass of the neutral molecule (C₆H₁₅NO₄) is 165.1001 g/mol .

Table 3: Expected ESI-MS Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 166.1074 |

| [M+Na]⁺ | 188.0893 |

Note: The observation of sodium adducts ([M+Na]⁺) is common for compounds with ether linkages due to their ability to chelate alkali metal ions.

Fragmentation analysis via tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic losses of water (H₂O) from the hydroxyl group and sequential cleavages of the ethoxy units, which is typical for polyethylene glycol-like structures.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique often used for the analysis of larger molecules, including polymers. While this compound is a relatively small molecule, MALDI-TOF MS can still be effectively used for its characterization.

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix and irradiated with a laser. The primary ion observed is often an adduct with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), rather than the protonated molecule. The high mass accuracy of the TOF analyzer provides an excellent confirmation of the compound's elemental composition. This technique is particularly valuable for analyzing mixtures or for confirming the structure of modified PEG chains, where it can easily distinguish between species of different chain lengths.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound. By subjecting the protonated molecular ion ([M+H]⁺) to collision-induced dissociation (CID), characteristic fragmentation pathways can be observed, providing unambiguous confirmation of its molecular structure. The fragmentation is primarily dictated by the cleavage of the C-O bonds within the polyethylene glycol (PEG)-like chain and cleavage adjacent to the nitrogen atom of the aminooxy group.

The fragmentation of the ether linkages typically proceeds via charge-remote or charge-proximate mechanisms, leading to the sequential loss of ethylene oxide units (44 Da). A key fragmentation pathway involves the formation of a series of oxonium ions. Another significant fragmentation process is alpha-cleavage, which is common for amines and ethers. In this molecule, alpha-cleavage can occur at the C-C bond adjacent to the terminal hydroxyl group's oxygen or, more characteristically, at the C-O bond adjacent to the aminooxy nitrogen.

Key fragmentation patterns include:

Sequential loss of ethylene oxide units: The PEG chain readily fragments, producing a series of product ions with masses corresponding to the loss of one or more C₂H₄O units.

Cleavage of the N-O bond: The bond between the nitrogen and oxygen of the aminooxy group can cleave, although this is often less favorable than ether bond cleavage.

Alpha-cleavage adjacent to the aminooxy group: Cleavage of the C-O bond adjacent to the nitrogen atom is a characteristic fragmentation for aminooxy compounds.

These fragmentation pathways provide a detailed fingerprint of the molecule, allowing for its confident identification and differentiation from isomeric structures.

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 166.1 | 121.1 | 45.0 (CH₅NO) | Loss of hydroxylamine (B1172632) |

| 166.1 | 120.1 | 46.0 (CH₂O₂) | Cleavage of the terminal ethoxy-ol group |

| 166.1 | 103.1 | 63.0 (C₂H₅NO) | Cleavage at the central ether linkage |

| 166.1 | 89.1 | 77.0 (C₂H₅NO₂) | Loss of aminooxy-ethanol fragment |

| 166.1 | 75.1 | 91.0 (C₃H₇NO₂) | Ion from internal PEG chain fragmentation |

| 166.1 | 61.1 | 105.0 (C₄H₉NO₂) | Aminooxy group with one ethylene unit |

| 166.1 | 45.1 | 121.0 (C₅H₁₁NO₂) | Protonated ethylene oxide dimer |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the key functional groups present in this compound. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while the Raman spectrum results from changes in polarizability.

The aminooxy group (-ONH₂) presents several characteristic vibrational modes. The N-H stretching vibrations of the primary amine portion typically appear as two bands in the region of 3200-3400 cm⁻¹. The N-O stretching vibration is a key identifier and is generally observed in the 800-1000 cm⁻¹ range. Additionally, N-H bending (scissoring) modes can be found around 1600 cm⁻¹.

The multiple ether linkages (C-O-C) in the molecule give rise to a very strong and characteristic asymmetric stretching band in the IR spectrum, typically located between 1080 and 1150 cm⁻¹. This is often the most prominent feature in the spectrum of polyethylene glycol-containing compounds. The symmetric C-O-C stretch is usually weaker in the IR but may be strong in the Raman spectrum.

The terminal primary hydroxyl group (-OH) is identified by its characteristic O-H stretching vibration. In a condensed phase, due to hydrogen bonding, this appears as a broad, strong band in the IR spectrum, typically centered in the 3200-3500 cm⁻¹ region. A C-O stretching band associated with the primary alcohol is also expected around 1050 cm⁻¹.

Table 2: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Medium |

| Alkane (-CH₂) | C-H stretch | 2850 - 2960 | Strong | Strong |

| Amino (-NH₂) | N-H stretch | 3200 - 3400 | Medium | Medium |

| Amino (-NH₂) | N-H bend (scissoring) | 1590 - 1650 | Medium | Weak |

| Ether (-C-O-C-) | C-O-C asymmetric stretch | 1080 - 1150 | Very Strong | Medium |

| Primary Alcohol (-CH₂OH) | C-O stretch | ~1050 | Strong | Medium |

| Aminooxy (-O-N) | O-N stretch | 800 - 1000 | Medium | Medium |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis. High-performance liquid chromatography (HPLC) is the primary technique for purity analysis, while gas chromatography (GC) can be useful for analyzing volatile starting materials or byproducts.

Due to its polarity and lack of a strong UV chromophore, developing an HPLC method for this compound requires careful consideration of the stationary phase, mobile phase, and detector.

Stationary Phase: Reversed-phase (RP) chromatography is a common starting point. A C8 or C18 column can be used, but retention may be limited due to the compound's hydrophilic nature. nih.gov For better retention of such polar molecules, columns with polar-endcapping or those designed for aqueous mobile phases are preferable. fishersci.com Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option, providing strong retention for highly polar analytes.

Mobile Phase: In RP-HPLC, a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. phenomenex.com For HILIC, the mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer.

Detection: Since the molecule lacks a significant chromophore, standard UV-Vis detection is challenging. chromatographyonline.comthermofisher.com More universal detection methods are required, such as:

Refractive Index (RI) Detector: A universal detector suitable for isocratic separations but sensitive to temperature and incompatible with gradient elution. phenomenex.comthermofisher.comveeprho.com

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are near-universal detectors that are compatible with gradient elution and are well-suited for non-volatile analytes like the target compound. chromatographyonline.comb-ac.co.uk

Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity and gives molecular weight information, making it an ideal detector for both quantification and identification. juniperpublishers.com

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |

|---|---|---|

| Column | C18, Polar Endcapped (e.g., 4.6 x 150 mm, 3.5 µm) | Amide or Diol HILIC (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate |

| Gradient | 5% to 60% B over 15 minutes | 100% to 60% A over 10 minutes |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detector | ELSD, CAD, or Mass Spectrometer | ELSD, CAD, or Mass Spectrometer |

| Injection Volume | 5-10 µL | 1-5 µL |

Direct analysis of this compound by gas chromatography is challenging due to its low volatility and the presence of polar hydroxyl and aminooxy groups, which can lead to poor peak shape and thermal degradation. researchgate.net However, GC is highly valuable for monitoring the consumption of more volatile starting materials or the formation of volatile byproducts during its synthesis (e.g., via Williamson ether synthesis). tandfonline.com

For the analysis of the compound itself, derivatization is often necessary to increase its volatility and thermal stability. libretexts.org The active hydrogens on the hydroxyl and aminooxy groups can be replaced with non-polar groups. phenomenex.com

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the functional groups to ester and amide derivatives.

The resulting derivatives are much more amenable to GC analysis, allowing for separation on standard non-polar or mid-polarity columns (e.g., 5% phenyl-polysiloxane). Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides structural information on the derivatives and any impurities.

Advanced Analytical Techniques for Conformational and Supramolecular Studies

The chemical behavior and utility of this compound are intrinsically linked to its three-dimensional structure, flexibility, and capacity for non-covalent interactions. As a derivative of oligo(ethylene glycol) (OEG), the molecule's backbone is highly flexible, capable of adopting numerous conformations governed by the rotation around its C-C and C-O bonds. The terminal aminooxy and hydroxyl groups further influence its structure through intramolecular hydrogen bonding and serve as primary sites for intermolecular and supramolecular interactions. Advanced analytical techniques are therefore essential to probe this complex landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Proximity and Aggregation

Advanced NMR techniques provide unparalleled insight into the solution-state structure and dynamics. While standard one-dimensional NMR confirms the basic chemical structure, two-dimensional methods are required to elucidate conformational preferences.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For a flexible molecule like this compound, cross-peaks in a ROESY spectrum can reveal spatial proximities indicative of specific folded conformations, which might be stabilized by intramolecular hydrogen bonds between the terminal -OH and -ONH2 groups. huji.ac.il The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for semi-quantitative distance restraints. huji.ac.il

Diffusion Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species based on their diffusion coefficients, which is related to their hydrodynamic radius (size) in solution. rsc.org DOSY is a powerful, non-invasive tool for studying supramolecular self-assembly. A single diffusion coefficient corresponding to the monomeric form would be expected in a dilute solution. The emergence of signals with lower diffusion coefficients would provide direct evidence of the formation of larger supramolecular aggregates, such as dimers or higher-order assemblies, held together by intermolecular hydrogen bonds.

| Technique | Information Gained | Application to this compound |

| ROESY | Through-space proton-proton proximities (< 5 Å) | Identifies folding and specific conformers stabilized by intramolecular H-bonds. |

| DOSY | Hydrodynamic radius and self-aggregation | Differentiates between monomeric and supramolecularly assembled states in solution. |

| Variable Temp. NMR | Thermodynamic parameters of conformational exchange | Measures energy barriers between different conformers. |

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful gas-phase analytical technique that provides information on the size and shape of an ion. nih.gov In IM-MS, ions are separated based on their mobility through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. researchgate.net This mobility is related to the ion's rotationally averaged collision cross section (CCS), a value that reflects its three-dimensional shape. chromatographyonline.comnih.gov

For a flexible molecule, different conformations will have distinct shapes and therefore different CCS values. A compact, folded structure will experience fewer collisions with the buffer gas and travel faster (smaller CCS) than an extended, linear conformer (larger CCS). nih.gov This allows IM-MS to not only separate different conformers but also to provide an experimental measure of their shape, which can be directly compared with theoretical models. nih.gov The analysis of isomeric poly(ethylene glycol)-based oligomers has demonstrated the capability of IM-MS to distinguish between species with identical mass but different structures, with greater separation observed for more highly charged ions. nih.govresearchgate.net

| Conformer Type | Expected Gas-Phase Shape | Expected Relative CCS Value | Rationale |

| Extended | Linear, unfolded chain | Larger | Presents a larger surface area for collisions with drift gas. |

| Globular | Compact, folded structure (stabilized by intramolecular H-bonds) | Smaller | Presents a smaller, more spherical shape, leading to fewer collisions. |

| Supramolecular Dimer | Non-covalent assembly of two molecules | Significantly Larger | Increased mass and size compared to the monomeric ion. |

Vibrational Spectroscopy for Conformational Isomerism

Vibrational spectroscopies, such as Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, are highly sensitive to the local symmetry and geometry of a molecule. The flexible OEG backbone of this compound can exist as a mixture of rotational isomers (conformers), particularly concerning the dihedral angles of the O-C-C-O and C-C-O-H segments.

Studies on ethylene glycol and short OEG chains have shown that specific vibrational modes are characteristic of either gauche or trans conformations. researchgate.netscispace.com The presence of Raman bands that are absent in the infrared spectrum can suggest a center of inversion, indicative of a trans conformation. nih.gov By analyzing the Raman spectra, often with the aid of Density Functional Theory (DFT) calculations, the relative populations of these conformers in the liquid state or in solution can be estimated. researchgate.netbohrium.com For instance, Raman lines in the region around 800 cm⁻¹ are often used as indicators for gauche conformations in the OEG backbone. researchgate.netbohrium.com

| Vibrational Mode | Conformation | Typical Raman Shift (cm⁻¹) | Reference |

| C-C-O Bending | trans | ~481 | researchgate.net |

| C-C-O Bending / CH₂ Rocking | gauche | ~523 | researchgate.net |

| CH₂ Rocking | gauche | ~810 | researchgate.net |

X-ray Diffraction and Scattering for Solid-State and Thin-Film Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a single crystal of this compound can be grown, this technique can provide atomic-resolution data on bond lengths, bond angles, and torsional angles, confirming the dominant solid-state conformation. Furthermore, the crystal packing reveals the intricate network of intermolecular interactions, such as hydrogen bonds, providing a complete picture of its supramolecular assembly in the crystalline form.

For studying supramolecular organization in non-crystalline forms, such as thin films or self-assembled monolayers, X-ray scattering techniques are employed. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can elucidate how these molecules orient and pack on a surface, which is crucial for applications involving functionalized interfaces. nih.gov

Computational Modeling

Theoretical and computational methods are indispensable for interpreting experimental data from advanced analytical techniques.

Ab initio and Density Functional Theory (DFT) calculations are used to predict the geometries and relative energies of different possible conformers. nih.gov These calculations help assign spectral features from NMR and vibrational spectroscopy to specific molecular structures. bohrium.com

Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape and dynamics of the molecule over time. nih.gov MD can be used to model the transitions between different conformers and to simulate how the molecule interacts with solvent molecules or other molecules to form supramolecular assemblies. Importantly, theoretical CCS values can be calculated from modeled structures for direct comparison with experimental IM-MS data, aiding in the structural assignment of observed conformers.

Chemical Reactivity and Mechanistic Investigations of the Aminooxy Moiety

Oxime Ligation Chemistry: Principles and Kinetics

Oxime ligation is a cornerstone of chemoselective conjugation techniques, enabling the formation of stable covalent linkages under mild conditions. This bioorthogonal reaction is widely employed for its high specificity and the stability of the resulting oxime bond.

The formation of an oxime occurs through a condensation reaction between an aminooxy group and a carbonyl group (aldehyde or ketone). The reaction proceeds via a two-step mechanism. The initial step involves the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral hemiaminal intermediate. nih.gov This step is generally reversible. The subsequent step is the rate-determining step under most conditions and involves the acid-catalyzed dehydration of the hemiaminal to yield the stable oxime product and a molecule of water. nih.gov The presence of the adjacent oxygen atom in the aminooxy group enhances the nucleophilicity of the nitrogen, facilitating the initial attack on the carbonyl. iris-biotech.de

The general mechanism can be depicted as follows:

Nucleophilic Attack: R-ONH₂ + R'C(=O)R'' ⇌ R-ONH₂(⁺)-C(O⁻)R'R''

Proton Transfer: R-ONH₂(⁺)-C(O⁻)R'R'' ⇌ R-ONH-C(OH)R'R'' (Hemiaminal)

Acid-Catalyzed Dehydration: R-ONH-C(OH)R'R'' + H⁺ ⇌ R-ONH-C(OH₂⁺)R'R'' → R-ON=CR'R'' (Oxime) + H₂O + H⁺

The rate and efficiency of oxime formation are significantly influenced by the reaction pH. The reaction is typically fastest in a mildly acidic environment, with an optimal pH range of approximately 4 to 5. nih.govresearchgate.net This is because the dehydration of the hemiaminal intermediate is acid-catalyzed. At lower pH values, the aminooxy nucleophile becomes protonated and thus non-nucleophilic, which slows down the initial addition step. Conversely, at neutral or basic pH, the dehydration step is slow due to the lack of sufficient protonation of the hydroxyl leaving group. nih.gov

To overcome the slow reaction rates at neutral pH, which are often required for biological applications, various catalysts have been developed. Aniline (B41778) and its derivatives are effective nucleophilic catalysts that can significantly accelerate oxime ligation at or near neutral pH. iris-biotech.deresearchgate.net The proposed mechanism for aniline catalysis involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile in a transimination reaction. nih.gov Substituted anilines, such as p-phenylenediamine (B122844) and m-phenylenediamine, have been shown to be even more efficient catalysts than aniline itself. iris-biotech.deresearchgate.net

| Catalyst | Relative Rate Enhancement (Compared to Uncatalyzed) | Optimal pH Range |

| None | 1 | ~4-5 |

| Aniline | 10-100 fold | 6-7 |

| p-Phenylenediamine | >100 fold | 6-7 |

| m-Phenylenediamine | Up to 15 times more efficient than aniline | ~7 |

This table provides illustrative data on the relative rate enhancements of oxime ligation with different catalysts at near-neutral pH.

Oxime linkages are generally considered stable, particularly when compared to other imine-based linkages like hydrazones. acs.org Their stability is attributed to the electronic properties of the N-O bond. In aqueous solutions, oximes are significantly more resistant to hydrolysis than analogous hydrazones. louisville.edu However, the formation of an oxime is a reversible process. The stability of the oxime bond is pH-dependent, with increased rates of hydrolysis observed under acidic conditions. acs.org

The reversibility of oxime formation can be exploited in dynamic covalent chemistry. nih.govwikipedia.org In the presence of an excess of a competitive aminooxy or carbonyl compound, an existing oxime bond can undergo exchange reactions. This dynamic nature allows for the creation of adaptable and responsive materials. For instance, macromolecular structures cross-linked by oxime bonds can be dissociated and reconfigured by introducing a competing monofunctional aminooxy compound or a carbonyl-containing molecule under acidic conditions and elevated temperatures. nih.govwikipedia.org

Reactivity Profile of the Aminooxy Group Beyond Oxime Formation

While oxime ligation is the most prominent reaction of the aminooxy group, its reactivity extends to other electrophilic species and can also involve radical pathways.

The enhanced nucleophilicity of the aminooxy group, a consequence of the alpha effect, makes it reactive towards a variety of electrophiles beyond carbonyls. acs.orgmasterorganicchemistry.com This includes:

Alkylation: The aminooxy group can be alkylated, for instance, through reactions with alkyl halides. This can occur on the nitrogen atom, leading to N-alkylated products.

Acylation: Acylation of the aminooxy group can occur with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. Care must be taken to avoid overacylation. researchgate.net

Michael Addition: While less common for aminooxy nucleophiles compared to other soft nucleophiles, the potential for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds exists, leading to the formation of a new carbon-nitrogen bond at the β-position of the Michael acceptor. ku.eduresearchgate.net

Furthermore, the aminooxy group can participate in reductive amination reactions. After the initial formation of an oxime with an aldehyde, the C=N bond can be reduced, and the resulting secondary amine can then react with another electrophile, such as another aldehyde, to form a bis-substituted product. masterorganicchemistry.com

The N-O bond in alkoxyamines, which are derivatives of hydroxylamine (B1172632) where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group, can undergo homolytic cleavage under certain conditions, such as elevated temperatures. This homolysis generates a persistent nitroxyl (B88944) radical and a transient carbon-centered radical. This property is the foundation of nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique.

The stability of the alkoxyamine and the temperature at which homolysis occurs are highly dependent on the structure of the nitroxide and the alkyl fragment. While the primary focus of this reactivity is in the field of polymer chemistry, it highlights a potential reaction pathway for the N-O bond in 2-(2-(2-(aminooxy)ethoxy)ethoxy)ethan-1-ol under radical-inducing conditions, although the conditions for such a reaction would likely be harsh and not typical for its common applications in bioconjugation.

Influence of the Oligo(ethylene glycol) Chain on Reactivity

The oligo(ethylene glycol) (OEG) chain in this compound is not merely a passive linker but an active participant that modulates the reactivity of the terminal aminooxy group through various physical and chemical effects.

The length and conformational flexibility of the OEG spacer play a critical role in mediating the accessibility of the aminooxy group to its reaction partners.

Steric Effects: The flexible, hydrophilic OEG chain can adopt various conformations in solution. While its primary role is often to provide distance and prevent steric clash between conjugated molecules, the chain itself can create a steric shield around the aminooxy group. In crowded molecular environments, the flexible chain can fold back, partially obstructing the reaction site. Conversely, its length can also be advantageous, extending the aminooxy group away from a bulky parent molecule to react with a substrate that would otherwise be inaccessible.

The OEG chain imparts significant hydrophilicity to the molecule, ensuring excellent solubility in water and other polar protic solvents. rsc.org This property is crucial for applications in biological systems.

Solvent Compatibility: The polyether structure is compatible with a wide range of solvents, from aqueous buffers to polar organic solvents like DMSO. broadpharm.com This versatility allows oxime ligation reactions to be carried out under diverse conditions tailored to the specific reactants.

Microenvironment Effects: The OEG chain can create a distinct hydrophilic microenvironment around the aminooxy functional group. This localized environment can influence reaction kinetics by organizing water molecules and concentrating polar reactants near the reaction site. In aqueous solutions, the polyether chain's ability to structure surrounding water molecules can affect the hydration of the aminooxy group and the carbonyl reactant, potentially lowering the activation energy for the condensation reaction. Studies on polymers with OEG side chains have shown they significantly affect molecular stacking and aggregation, highlighting their ability to control the immediate chemical environment. researchgate.net

Comparative Studies of Aminooxy Reactivity with Other Nucleophiles (e.g., Amines, Hydrazides)

The aminooxy group is one of several nucleophiles used for conjugation to carbonyls. Its reactivity and the stability of the resulting bond are often compared to those of primary amines and hydrazides.

The reaction of a primary amine with a carbonyl forms an imine (Schiff base), while a hydrazide forms a hydrazone. The aminooxy group forms an oxime. The enhanced nucleophilicity of aminooxy and hydrazide moieties compared to primary amines is attributed to the alpha effect. iris-biotech.de

Oxime linkages are significantly more stable towards hydrolysis than hydrazones, which are, in turn, more stable than imines formed from primary amines. broadpharm.comnih.govthermofisher.com The equilibrium constant for oxime formation is typically several orders of magnitude higher than that for hydrazone formation. nih.govnih.gov While the rate of hydrazone formation can be faster than oxime formation under certain conditions, the superior stability of the oxime bond makes it preferable for applications requiring long-term, stable linkages. nih.govresearchgate.net Aniline and its derivatives are often used as catalysts to increase the rate of both oxime and hydrazone formation, particularly at neutral pH where the reactions can be slow. thermofisher.comacs.org

| Nucleophile | Functional Group | Reacts with Aldehyde/Ketone to Form | Bond Type | Relative Stability | Relative Reaction Rate (Uncatalyzed) | Equilibrium Constant (Keq, M-1) |

|---|---|---|---|---|---|---|

| Amine | -NH₂ | Imine | C=N | Low (Hydrolytically unstable) | Variable | Low |

| Hydrazide | -C(O)NHNH₂ | Hydrazone | C=N-NH- | Moderate (More stable than imines) thermofisher.com | Generally Fast axispharm.com | 104 - 106nih.gov |

| Aminooxy | -O-NH₂ | Oxime | C=N-O- | High (Very stable to hydrolysis) broadpharm.comthermofisher.com | Moderate nih.gov | >108nih.govnih.gov |

Interactive Data Table Instructions

Click on the column headers to sort the table data.

Utilization as a Versatile Building Block for Polymeric Architectures

The presence of both an aminooxy and a hydroxyl group allows this compound to act as a versatile building block in the synthesis of novel polymeric materials. These functional groups provide orthogonal handles for stepwise polymer construction and modification, enabling the creation of polymers with tailored properties and functionalities.

The aminooxy group of this compound readily reacts with aldehyde or ketone functionalities to form stable oxime linkages. This reaction, often referred to as oxime ligation or "click chemistry," is highly efficient and proceeds under mild conditions, making it an ideal method for the synthesis of well-defined polymers and copolymers. rsc.orgrsc.org

Researchers have utilized this strategy to create dynamic macromolecular structures. For instance, amphiphilic block copolymers with a ketone-functional block can self-assemble into micelles in aqueous solutions. The subsequent addition of a difunctional aminooxy cross-linker, such as a derivative of this compound, can then link these micelles together, forming stable, star-shaped polymers. rsc.org The reversibility of the oxime bond under certain conditions, such as acidic environments or in the presence of competing aminooxy or carbonyl compounds, allows for the dissociation and reconfiguration of these polymeric structures, opening avenues for the development of responsive or "smart" materials. rsc.orgrsc.org

The hydroxyl end of the molecule can be further functionalized either before or after polymerization to introduce additional properties to the resulting polymer. This dual functionality is key to its utility in creating complex and functional polymeric architectures.

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have found widespread use in biomedical and technological applications. tu-dresden.de The principles of oxime ligation with this compound and its derivatives are also applied to the formation of cross-linked hydrogels.

By incorporating aldehyde or ketone groups into polymer backbones, the addition of a di-aminooxy cross-linker can effectively form a hydrogel network. The ethylene (B1197577) glycol chain of this compound contributes to the hydrophilicity and biocompatibility of the resulting hydrogel. The stability of the oxime cross-links can be tuned, leading to the development of degradable or stimuli-responsive hydrogels.

Furthermore, this molecule can be integrated into supramolecular networks. These are complex assemblies of molecules held together by non-covalent interactions. For example, by functionalizing a polymer with host molecules (like cyclodextrins) and using a derivative of this compound to attach guest molecules (like adamantane), a physically cross-linked network can be formed through host-guest interactions. tu-dresden.de This approach allows for the creation of self-healing and shear-thinning hydrogels with tunable mechanical properties. tu-dresden.de

Role in Surface Functionalization and Interface Chemistry

The ability to modify the surfaces of materials is crucial for a vast array of applications, from medical diagnostics to electronics. This compound provides a reliable molecular tool for covalently attaching molecules to surfaces, thereby altering their chemical and physical properties.

The aminooxy group of this compound can be used to immobilize molecules onto solid supports that have been pre-functionalized with aldehyde or ketone groups. This is a common strategy for preparing specialized chromatographic media and sensor surfaces.

For example, a solid support like silica (B1680970) or a polymer resin can be chemically modified to present aldehyde groups on its surface. Subsequent reaction with this compound, which has been pre-attached to a specific ligand or probe molecule via its hydroxyl group, results in the covalent attachment of the desired molecule to the support. This method is advantageous due to the stability of the oxime bond and the mild reaction conditions, which help to preserve the activity of sensitive biomolecules that might be attached.

Nanoparticles, particularly gold nanoparticles (AuNPs), have unique optical and electronic properties that make them valuable in diagnostics and sensing. nih.gov The surface chemistry of these nanoparticles dictates their stability, biocompatibility, and functionality. nih.govnih.gov

This compound and similar molecules can be used to functionalize the surface of AuNPs. nih.gov Typically, a thiol-containing version of the molecule is used to anchor it to the gold surface. The exposed aminooxy group can then be used to conjugate other molecules, such as proteins or DNA, via oxime ligation. rsc.org The polyethylene (B3416737) glycol (PEG) portion of the molecule enhances the stability and biocompatibility of the nanoparticles by preventing aggregation and reducing non-specific protein adsorption. nih.gov

This strategy allows for the precise control over the orientation and accessibility of the attached molecules, which is critical for the performance of nanoparticle-based assays and sensors. nih.gov

Table 1: Applications in Gold Nanoparticle Functionalization

| Application Area | Role of this compound Derivative | Resulting Benefit |

|---|---|---|

| Biochemical Assays | Provides an aminooxy handle for bioconjugation via oxime ligation. | Precise control over ligand orientation and accessibility. nih.gov |

| Medical Diagnostics | The PEG linker enhances biocompatibility and stability in biological media. nih.gov | Improved performance and reduced non-specific interactions. |

A biointerface is the region where a synthetic material comes into contact with a biological system. However, the principles of engineering these interfaces are also applied to non-biological systems to control surface properties like wettability, adhesion, and friction.

By creating self-assembled monolayers (SAMs) on surfaces using molecules like this compound, it is possible to precisely tailor the surface chemistry. For instance, a surface can be rendered hydrophilic by the presence of the ethylene glycol chains. The terminal hydroxyl or aminooxy groups can then be used to attach other molecules to create a multifunctional surface. This level of control is essential for applications in microfluidics, anti-fouling coatings, and advanced adhesive technologies.

Applications in Advanced Materials Science and Molecular Engineering

The unique bifunctional nature of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol, featuring a reactive aminooxy group at one end and a hydroxyl group at the other, separated by a flexible and hydrophilic oligo(ethylene glycol) chain, makes it a valuable building block in materials science and molecular engineering. Its incorporation into larger molecular structures allows for the precise tuning of properties such as solubility, reactivity, and self-assembly behavior.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and preferred three-dimensional structures of molecules. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for determining stable molecular conformations and their relative energies.

The stability of different conformers can be quantified by their relative energies, calculated using DFT. For the OEG backbone of 2-(2-(2-(aminooxy)ethoxy)ethoxy)ethan-1-ol, a complex potential energy surface exists with multiple local minima corresponding to various combinations of gauche and trans arrangements for each C-C and C-O bond. DFT calculations are essential for identifying the global minimum energy structure and the energy barriers for interconversion between different conformers. nih.govrsc.org

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated by DFT This table is illustrative, based on typical findings for oligo(ethylene glycol) chains.

| Conformer Description (O-C-C-O dihedrals) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| All-gauche | 0.00 | Intramolecular H-bond (OH to ether O) |

| Gauche-gauche-trans | 0.85 | Reduced steric strain |

| All-trans | 2.50 | Extended, linear geometry |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity. youtube.com

The HOMO is the highest-energy orbital containing electrons and acts as an electron donor. Its energy level correlates with the molecule's nucleophilicity or its ability to be oxidized. pku.edu.cn

The LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor. Its energy level indicates the molecule's electrophilicity or its ability to be reduced. pku.edu.cn

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.comnih.gov

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and oxygen atoms of the aminooxy and hydroxyl groups. These regions would therefore be the most probable sites for electrophilic attack. The LUMO, conversely, would likely be distributed along the σ* orbitals of the C-O and C-N bonds. DFT calculations on the parent molecule, ethylene (B1197577) glycol, have estimated a HOMO-LUMO gap of approximately 3.9 eV, indicating significant stability. ijraset.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Ethylene Glycol (as a model for the OEG unit) Data based on published DFT calculations for ethylene glycol. ijraset.com

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | - | Electron-donating capability |

| LUMO | - | Electron-accepting capability |

| HOMO-LUMO Gap | ~3.9 | High kinetic stability |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of the dynamic conformational landscape and interactions with the surrounding environment, such as a solvent.

The oligo(ethylene glycol) chain is known for its significant flexibility. rsc.org MD simulations of OEG and related molecules show that the chain is not static but rather undergoes rapid transitions between various conformational states. nih.govnih.gov The dihedral angles along the backbone are in constant motion, fluctuating around the local energy minima corresponding to gauche and trans states. rsc.org These simulations reveal that the lifetime of any single conformation is typically on the order of picoseconds, highlighting the highly dynamic nature of the molecule. This flexibility is a key feature influencing its physical properties and its ability to interact with other molecules.

The interaction of this compound with its solvent environment is critical to its behavior. MD simulations are particularly well-suited to study these interactions, especially in aqueous solutions. researchgate.net Simulations show that water molecules form a structured hydration shell around OEG chains through hydrogen bonding with the ether oxygens and the terminal hydroxyl and aminooxy groups. nih.govuw.edu.plresearchgate.net

This solvation process has several important consequences:

Conformational Preference: Intermolecular hydrogen bonds between the OEG chain and water compete with the intramolecular hydrogen bonds that stabilize certain conformers in the gas phase. researchgate.net This can alter the relative populations of gauche and trans conformers compared to the isolated state. bohrium.com

Reactivity Modulation: The hydration layer can act as a physical barrier, sterically hindering the approach of reactants to the aminooxy functional group. Conversely, polar solvents can stabilize charged transition states, potentially accelerating certain reactions. The specific arrangement of solvent molecules, dictated by hydrogen bonding, can orient the molecule in a way that either favors or disfavors a reaction at a specific site. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic parameters with a high degree of accuracy, providing an invaluable tool for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts of a molecule like this compound. The standard computational protocol involves:

Performing a conformational search to identify all low-energy conformers.

Optimizing the geometry of each conformer using a suitable DFT method. nih.gov

Calculating the magnetic shielding tensors for each nucleus in each conformer, often using a method like Gauge-Independent Atomic Orbital (GIAO).

Averaging the shielding tensors based on the Boltzmann population of each conformer at a given temperature.

Converting the final shielding values to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. researchgate.net

These predicted shifts are highly sensitive to the molecular conformation and the inclusion of solvent effects, which can be modeled using implicit solvent models. escholarship.org Comparing the predicted spectrum with experimental data can help assign peaks and confirm the predominant solution-phase structure. nih.gov

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational chemistry can simulate an IR spectrum by calculating these vibrational frequencies and their corresponding intensities. diva-portal.org This is achieved by first finding a minimum energy geometry and then calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms (the Hessian matrix). github.io